(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide is a chemical compound that is commonly known as EMDO. It is a diazene oxide derivative that has been used in various scientific research studies due to its unique properties. EMDO has been found to have potential applications in the fields of chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of EMDO is not well understood. However, it has been proposed that EMDO may act as a prodrug that is activated by reactive oxygen species. Once activated, EMDO may induce apoptosis in cancer cells by causing DNA damage.
Biochemical And Physiological Effects
EMDO has been found to have various biochemical and physiological effects. In vitro studies have shown that EMDO can induce apoptosis in cancer cells. In addition, EMDO has been found to have antioxidant properties and can scavenge reactive oxygen species. However, the physiological effects of EMDO in vivo are not well understood.
Advantages And Limitations For Lab Experiments
EMDO has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potential applications in various scientific research fields. However, there are also several limitations to using EMDO in lab experiments. EMDO is not very stable and can decompose over time. In addition, the mechanism of action of EMDO is not well understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on EMDO. One potential direction is to investigate the mechanism of action of EMDO in more detail. This could involve studying the interaction of EMDO with reactive oxygen species and DNA. Another potential direction is to explore the potential applications of EMDO as an anticancer agent. This could involve testing the efficacy of EMDO in various cancer cell lines and animal models. Finally, future research could focus on developing more stable derivatives of EMDO that can be used in lab experiments.
Synthesis Methods
EMDO can be synthesized using a simple two-step method. In the first step, 4-ethylphenylamine and 4-methoxybenzaldehyde are reacted in the presence of acetic acid to form the corresponding Schiff base. In the second step, the Schiff base is oxidized using m-chloroperbenzoic acid to yield EMDO. The overall yield of EMDO using this method is approximately 40%.
Scientific Research Applications
EMDO has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, EMDO has been used as a reagent for the synthesis of various organic compounds. In biochemistry, EMDO has been found to have potential applications as a probe for the detection of reactive oxygen species. In pharmacology, EMDO has been found to have potential applications as an anticancer agent.
properties
CAS RN |
11106-47-1 |
---|---|
Product Name |
(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide |
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(4-ethylphenyl)-(4-methoxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C15H16N2O2/c1-3-12-4-8-14(9-5-12)17(18)16-13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
MCKGGSQKOSKNHA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] |
Other CAS RN |
32944-25-5 11106-47-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.